molecular formula C18H22BrNO3S B8029219 4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B8029219
M. Wt: 412.3 g/mol
InChI Key: YDRACNSAQHMPTE-UHFFFAOYSA-N
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Description

4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromine atom, a tert-butyl group, a methoxyphenyl group, and a sulfonamide functional group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Sulfonation: The addition of a sulfonamide group to the brominated benzene ring.

    Alkylation: The attachment of a tert-butyl group and a methoxyphenyl group to the sulfonamide.

These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

    Oxidizing Agents: Such as potassium permanganate, used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and other functional groups may also contribute to the compound’s overall reactivity and biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-tert-butylbenzene-1-sulfonamide: Lacks the methoxyphenyl group.

    N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide: Lacks the bromine atom.

    4-methoxy-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide: Contains an additional methoxy group.

Uniqueness

4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the bromine atom, tert-butyl group, and methoxyphenyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-tert-butyl-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO3S/c1-18(2,3)20(13-14-5-9-16(23-4)10-6-14)24(21,22)17-11-7-15(19)8-12-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRACNSAQHMPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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